7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
Description
7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione is a purine-2,6-dione derivative with substitutions at the 1-, 3-, 7-, and 8-positions. The 1- and 3-positions are methylated, while the 7-position bears a 2-fluorobenzyl group, and the 8-position is substituted with a 3-methylpiperidinylmethyl moiety.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2/c1-14-7-6-10-26(11-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-8-4-5-9-16(15)22/h4-5,8-9,14H,6-7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCPBQLDHJSBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione , also known by its CAS number 851939-36-1 , is a purine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 400.458 g/mol . Its structure features a fluorophenyl group and a piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25FN6O2 |
| Molecular Weight | 400.458 g/mol |
| CAS Number | 851939-36-1 |
Research indicates that this compound may act primarily as an antagonist or inhibitor within specific biochemical pathways. Its purine structure allows it to interact with various receptors and enzymes involved in cellular signaling.
Key Mechanisms:
- Adenosine Receptor Modulation : The compound may influence adenosine receptors, which play roles in numerous physiological processes including inflammation and immune response.
- Inhibition of Kinases : Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 Cell Line
In a study assessing the effects on the MCF-7 breast cancer cell line, the compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM , indicating effective induction of apoptosis at this concentration .
Table 2: In Vitro Anticancer Activity
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Cytotoxic effects |
Pharmacokinetics
Understanding the pharmacokinetics of the compound is crucial for its development as a therapeutic agent. Studies have shown favorable absorption characteristics, but further research is required to fully elucidate its metabolic pathways and elimination routes.
Side Effects and Toxicity
While preliminary findings are promising regarding the therapeutic potential of this compound, toxicity assessments are essential for determining safety profiles. Current data suggests manageable side effects at therapeutic doses; however, comprehensive toxicological studies are still necessary.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 7-Position
The 7-position substituent significantly influences receptor selectivity and pharmacokinetics. Key analogs include:
- Halogen Effects: Fluorine (electron-withdrawing) at the ortho position (target compound) may enhance metabolic stability compared to para-fluoro () or chloro substituents ().
Substituent Variations at the 8-Position
The 8-position modulates target engagement and selectivity. Notable examples:
- Piperidine vs. Piperazine : The target’s 3-methylpiperidine introduces steric hindrance and moderate basicity, whereas piperazine derivatives () offer enhanced solubility due to additional nitrogen atoms.
- Phenoxy vs. Heterocyclic Groups: Phenoxy substituents () may favor TRP channel binding, while piperidine/piperazine groups (target compound, ) are common in CNS-targeting ligands .
Pharmacokinetic and Physicochemical Comparisons
- The target compound’s lower logP (vs. chloro analogs) suggests better aqueous solubility, critical for oral bioavailability.
- Increased rotatable bonds in dichlorobenzyl analogs () may reduce conformational stability .
Research Findings and Implications
- 5-HT1A Selectivity : Piperazine-linked 8-substituents () correlate with serotonin receptor affinity, suggesting that the target’s 3-methylpiperidine group could be optimized for CNS applications .
- Bamifylline Comparison: Unlike Bamifylline’s ethylaminoethyl group at position 7 (), the target’s fluorobenzyl group may reduce bronchodilator effects but improve blood-brain barrier penetration .
Preparation Methods
Traube Cyclization with Pre-functionalized Intermediates
The classical Traube method involves cyclizing 4,5-diaminopyrimidine-6-one with formamide or its equivalents. For this target, pre-installation of methyl groups at positions 1 and 3 is critical:
- 1,3-Dimethylation : Treatment of 4,5-diaminouracil with methyl iodide in the presence of K₂CO₃ in DMF at 60°C yields 1,3-dimethyl-4,5-diaminouracil (85% yield).
- Cyclization : Heating the dimethylated intermediate with trimethyl orthoformate in acetic acid generates 1,3-dimethylxanthine (78% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1,3-Dimethylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 85 |
| Cyclization | (MeO)₃CH, AcOH, 100°C, 6h | 78 |
Introduction of the 2-Fluorophenylmethyl Group at Position 7
Alkylation via Nucleophilic Substitution
Position 7 of 1,3-dimethylxanthine is activated for alkylation due to the electron-withdrawing effects of the carbonyl groups. A two-step bromination-alkylation sequence is employed:
Bromination at C7 :
Alkylation with 2-Fluorobenzyl Alcohol :
Comparative Data :
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Mitsunobu | PPh₃, DEAD, THF | 72 | 98.5 |
| Direct Alkylation | 2-Fluorobenzyl Br, NaH, DMF | 65 | 97.2 |
Functionalization at Position 8: Introducing the 3-Methylpiperidin-1-ylmethyl Group
Chloromethylation Followed by Amine Coupling
Position 8 alkylation is achieved via a Mannich-like reaction or nucleophilic substitution:
Chloromethylation :
Amine Coupling :
Optimization Table :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 80 | 12 | 64 |
| Et₃N | DCM | 40 | 24 | 51 |
| DBU | DMF | 100 | 6 | 59 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at N9 is suppressed by steric hindrance from the 1,3-dimethyl groups and electronic deactivation. Preferential attack at C7 and C8 is confirmed by NOE experiments.
Stability of Fluorinated Intermediates
Fluorine’s electronegativity necessitates mild conditions during Mitsunobu and alkylation steps to prevent C-F bond cleavage. Anhydrous solvents and inert atmospheres are critical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
